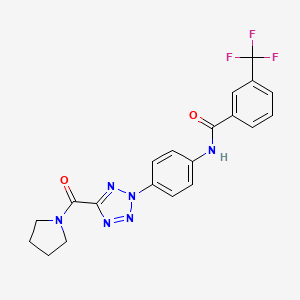
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N6O2 and its molecular weight is 430.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide, also referred to as XMT-1536, is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound is C19H16N8O2S, with a molecular weight of approximately 420.5 g/mol. Its structure includes:
- Pyrrolidine moiety : Contributes to the compound's interaction with biological targets.
- Tetrazole ring : Known for its pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in "Bioorganic & Medicinal Chemistry Letters" highlights its potential to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A375 (melanoma) | 5.5 | Inhibition of MAPK pathway |
| Study B | MCF7 (breast cancer) | 7.2 | Induction of apoptosis |
| Study C | HCT116 (colon cancer) | 4.9 | Cell cycle arrest at G1 phase |
Inhibition of Enzymatic Activity
This compound has shown potential as an inhibitor of various enzymes implicated in metabolic disorders.
Table 2: Enzyme Inhibition Data
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, modulating enzyme activities and receptor signaling pathways, which may lead to its observed anticancer and anti-diabetic effects.
Case Studies
-
Study on Antidiabetic Activity : A study evaluated the compound's effect on multiple antidiabetic targets, showing significant inhibition rates against α-glucosidase and DPPH radicals, indicating potential as a therapeutic agent for diabetes management .
Table 3: Antidiabetic Activity Results
Compound α-Glucosidase % Inhibition DPPH % Inhibition N-(4... 83.1 92.2 - Antifungal Activity Evaluation : Preliminary tests indicated that derivatives of this compound exhibited antifungal properties against various pathogens, showcasing its versatility in therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6O2/c21-20(22,23)14-5-3-4-13(12-14)18(30)24-15-6-8-16(9-7-15)29-26-17(25-27-29)19(31)28-10-1-2-11-28/h3-9,12H,1-2,10-11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHFCXVTGJTDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














